Fananserin - 127625-29-0

Fananserin

Catalog Number: EVT-268060
CAS Number: 127625-29-0
Molecular Formula: C23H24FN3O2S
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fananserin (RP 62203) is a naphthosultam derivative classified as a potent antagonist at both dopamine D4 and serotonin 5-HT2A receptors. [, , ] Its high affinity for these receptors makes it a valuable tool in scientific research, particularly in studying the roles of these receptors in various physiological and pathological processes. [, ]

Molecular Structure Analysis

While the specific molecular structure of Fananserin is not explicitly detailed in the provided abstracts, it is identified as a naphthosultam derivative. [] Naphthosultams are a class of organic compounds characterized by a fused benzene and sultam ring system. This structural information provides a basis for understanding the molecule's interactions with biological targets.

Mechanism of Action

Fananserin exerts its effects primarily through potent antagonism at dopamine D4 and serotonin 5-HT2A receptors. [, , ]

  • Serotonin 5-HT2A Receptor Antagonism: Fananserin also demonstrates significant antagonism at the serotonin 5-HT2A receptor. [, , ] This property contributes to its potential therapeutic effects in various conditions. For instance, 5-HT2A receptor antagonism has been explored as a target for reducing amyloid-beta peptides and accumulation, a hallmark of Alzheimer's disease. []

Applications
  • Schizophrenia Research: Fananserin's D4 and 5-HT2A receptor antagonism has led to its investigation as a potential antipsychotic agent. [, , , ] While initial studies suggested its potential, further research has yielded inconclusive results regarding its efficacy in treating schizophrenia symptoms. [, ] Nonetheless, Fananserin continues to be a valuable tool for studying the roles of these receptors in the complex neurobiology of the disorder.

  • Alzheimer's Disease Research: Research suggests that 5-HT2A receptor inverse agonists, like Fananserin, could potentially lower amyloid-beta plaque load in Alzheimer's disease models. [] This finding highlights Fananserin's potential as a tool for investigating novel therapeutic approaches for Alzheimer's disease, although further research is needed to validate this application.

  • Neuropharmacological Studies: Due to its specific receptor binding profile, Fananserin serves as a useful pharmacological tool in preclinical studies. [] It allows researchers to investigate the distinct roles of D4 and 5-HT2A receptors in various behavioral and physiological processes, such as locomotion, dopamine and acetylcholine release, and the effects of psychostimulant drugs like amphetamine and phencyclidine. [, ]

Future Directions
  • Investigating the potential of Fananserin derivatives with modified pharmacological profiles: As exemplified by the research focusing on designing new bulky Fananserin derivatives as potential antidepressants, further exploration of structural modifications could lead to compounds with enhanced therapeutic properties. []

Clozapine

Compound Description: Clozapine is an atypical antipsychotic drug known for its efficacy in treating schizophrenia, particularly in cases where typical antipsychotics are ineffective. It exhibits a complex pharmacological profile, interacting with multiple neurotransmitter receptors, including dopamine, serotonin, muscarinic, and adrenergic receptors [].

Relevance: Clozapine serves as a key comparator to Fananserin in several studies. Both compounds are investigated for their antipsychotic potential, and their mechanisms of action are compared. While Fananserin exhibits potent antagonism at dopamine D4 and serotonin 5-HT2A receptors, Clozapine displays a broader profile interacting with additional receptors like D2, 5-HT2C, and muscarinic receptors []. This difference in receptor binding profiles likely contributes to the observed differences in their pharmacological effects and side effect profiles. For instance, Clozapine demonstrates superior efficacy compared to Fananserin in treating schizophrenia symptoms [].

L-745,870

Compound Description: L-745,870 is a selective dopamine D4 receptor antagonist. It exhibits high affinity for the D4 receptor subtype with minimal affinity for other dopamine receptors []. L-745,870 is primarily used as a pharmacological tool to investigate the role of D4 receptors in various neurological and psychiatric disorders.

Relevance: L-745,870 is structurally unrelated to Fananserin but serves as a relevant comparator due to its selective D4 receptor antagonism. While Fananserin also displays high affinity for the D4 receptor, it additionally exhibits potent 5-HT2A receptor antagonism []. Comparing the effects of these compounds helps delineate the specific contributions of D4 versus 5-HT2A receptor antagonism to their overall pharmacological profiles.

MDL 100,907 (Volinanserin)

Compound Description: MDL 100,907, also known as Volinanserin, is a highly selective serotonin 5-HT2A receptor antagonist []. It has been investigated for its potential therapeutic benefits in various neurological and psychiatric disorders, including schizophrenia, anxiety, and sleep disorders.

Relevance: MDL 100,907 shares a similar pharmacological target with Fananserin, as both compounds potently antagonize 5-HT2A receptors [, ]. Comparing their activities provides insights into the role of 5-HT2A receptor antagonism in their respective therapeutic effects and potential side effects. Additionally, this comparison helps determine whether the combined D4 and 5-HT2A receptor antagonism of Fananserin confers any advantages or disadvantages compared to the selective 5-HT2A antagonism of MDL 100,907.

SR 46349B (Eplivanserin)

Compound Description: SR 46349B, also known as Eplivanserin, is another highly selective serotonin 5-HT2A receptor antagonist []. Like MDL 100,907, it has been explored for potential therapeutic applications in various central nervous system disorders.

Relevance: SR 46349B, similar to MDL 100,907, allows for a more focused comparison of selective versus combined receptor antagonism in the context of Fananserin's pharmacological profile. Since both compounds exhibit high selectivity for 5-HT2A receptors [], contrasting their effects with Fananserin helps elucidate the specific contributions of D4 receptor antagonism to its overall pharmacological activity.

Risperidone

Compound Description: Risperidone is an atypical antipsychotic medication that acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors []. It is widely used to treat schizophrenia and other psychotic disorders.

Olanzapine

Compound Description: Olanzapine is an atypical antipsychotic medication with a complex pharmacological profile, interacting with multiple neurotransmitter receptors, including dopamine, serotonin, muscarinic, and histamine receptors. It exhibits high affinity for dopamine D2, D3, serotonin 5-HT2A, 5-HT2C, and muscarinic M1 receptors [].

Relevance: Olanzapine, like Clozapine, serves as a comparator to Fananserin in terms of antipsychotic efficacy and mechanism of action. Although Olanzapine and Fananserin share 5-HT2A antagonism, their divergent affinities for other receptors, particularly dopamine receptor subtypes, likely contribute to their distinct pharmacological profiles and clinical effects [].

Properties

CAS Number

127625-29-0

Product Name

Fananserin

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide

Molecular Formula

C23H24FN3O2S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C23H24FN3O2S/c24-19-8-10-20(11-9-19)26-16-14-25(15-17-26)12-3-13-27-21-6-1-4-18-5-2-7-22(23(18)21)30(27,28)29/h1-2,4-11H,3,12-17H2

InChI Key

VGIGHGMPMUCLIQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-2H-naphth(1,8-cd)isothiazole 1,1-dioxide
fananserin
fananserine
RP 62203
RP-62203

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.